molecular formula C13H15N3O2S B1508299 n-(4-(6-Aminopyridin-2-yl)benzyl)methanesulfonamide

n-(4-(6-Aminopyridin-2-yl)benzyl)methanesulfonamide

Cat. No.: B1508299
M. Wt: 277.34 g/mol
InChI Key: HFZXWNATZXMMIV-UHFFFAOYSA-N
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Description

N-(4-(6-Aminopyridin-2-yl)benzyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[[4-(6-aminopyridin-2-yl)phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-19(17,18)15-9-10-5-7-11(8-6-10)12-3-2-4-13(14)16-12/h2-8,15H,9H2,1H3,(H2,14,16)

InChI Key

HFZXWNATZXMMIV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C2=NC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of {6-[4-(methanesulfonylamino-methyl)-phenyl]-pyridin-2-yl}carbamic acid tert-butyl ester (11 g, 29 mmol) in HCl/MeOH (4M, 300 mL) was stirred at room temperature overnight. The mixture was concentrated to dryness. The residue was filtered and washed with ether to give N-(4-(6-aminopyridin-2-yl)benzyl)methane sulfonamide (C-3) (7.6 g, 80%) 1H NMR (300 MHz, DMSO-d6) δ 14.05 (br s, 1H), 8.24 (br s, 2H), 7.91-7.98 (m, 3H), 7.70 (t, J=6.0 Hz, 1H), 7.53 (d, J=8.1 Hz, 2H), 7.22 (d, J=6.9 Hz, 1H), 6.96 (d, J=9 Hz, 1H), 4.23 (d, J=5.7 Hz, 2H), 2.89 (s, 3H). MS (ESI) m/z (M+H)+: 278.0,
Name
{6-[4-(methanesulfonylamino-methyl)-phenyl]-pyridin-2-yl}carbamic acid tert-butyl ester
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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